molecular formula C12H16O3 B021252 2-(Diethoxymethyl)benzaldehyde CAS No. 103890-70-6

2-(Diethoxymethyl)benzaldehyde

Cat. No. B021252
M. Wt: 208.25 g/mol
InChI Key: HHYOOLILMDESPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(Diethoxymethyl)benzaldehyde has been described through various methodologies, including the Diels–Alder synthesis for producing α-(hydroxymethyl)benzaldehydes and innovative approaches for heterotelechelic poly(ethylene glycol) derivatives having alpha-benzaldehyde and omega-pyridyl disulfide groups. These syntheses involve complex reactions, showcasing the versatility of organic synthesis techniques in modifying benzaldehyde derivatives for specific functions (Morrison & Burnell, 2001) (Akiyama, Nagasaki, & Kataoka, 2004).

Molecular Structure Analysis

The molecular structure of 2-(Diethoxymethyl)benzaldehyde and related compounds has been elucidated through X-ray crystallography and various spectroscopic methods. Studies have highlighted the presence of C-H...O bonds and the formation of dimers in structurally related molecules, providing insight into the interaction and stability of these compounds (Ribeiro-Claro, Drew, & Félix, 2002).

Chemical Reactions and Properties

The reactivity of 2-(Diethoxymethyl)benzaldehyde and similar compounds has been extensively studied, showing a range of chemical behaviors. For instance, the synthesis and reactivity of heterotelechelic poly(ethylene glycol) derivatives demonstrate the compound's potential in forming pH-sensitive imine linkages, suitable for ligand conjugation (Akiyama, Nagasaki, & Kataoka, 2004).

Physical Properties Analysis

Investigations into the physical properties of benzaldehyde derivatives have led to a better understanding of their stability, crystalline structures, and dimerization behaviors in various states. These studies offer valuable insights into how the physical context influences the properties of these compounds (Ribeiro-Claro, Drew, & Félix, 2002).

Chemical Properties Analysis

The chemical properties of 2-(Diethoxymethyl)benzaldehyde and analogs, including their reactivity, catalytic potential, and interactions with other substances, have been a subject of study. These properties are crucial for applications in synthesis and material science, highlighting the compound's versatility and utility in organic chemistry (Morrison & Burnell, 2001) (Akiyama, Nagasaki, & Kataoka, 2004).

Scientific Research Applications

  • 2-(2-oxo-3-phenylpropyl)benzaldehydes serve as efficient starting materials for synthesizing 3-phenyl-2-naphthols and 2-hydroxy-3-phenyl-1,4-naphthoquinones, which have applications in the synthesis of complex chemical structures (Martínez et al., 2005).

  • Functionalized 2H and 13C labeled benzaldehydes, including variants of 2-(Diethoxymethyl)benzaldehyde, are synthesized for use in natural product and pharmaceutical drug development (Boga et al., 2014).

  • Asymmetric synthesis of compounds such as (R)-3, 3'-dimethoxybenzoin and (R)-3-methoxy-2'-chlorobenzoin can be achieved using reactor concepts that ensure high productivity and purity with minimal enzyme consumption (Kühl et al., 2007).

  • The 2-Hydroxypropyl-β-cyclodextrin polymer effectively facilitates the synthesis of benzaldehyde in water, demonstrating excellent substrate conversion and product selectivity, and can be recycled without loss of activity (Yang & Ji, 2013).

  • Secondary amide-based linkers derived from 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde enhance solid-phase organic synthesis by providing high-purity products (Swayze, 1997).

  • New heterotelechelic PEG-containing benzaldehyde and 2-pyridyldithio end groups have been synthesized using 4-(diethoxymethyl)benzyl alkoxide, highlighting its use in polymer science (Akiyama et al., 2004).

Safety And Hazards

The safety data sheet for a similar compound, 3-(Diethoxymethyl)benzaldehyde, suggests that it is a combustible liquid . It is advised to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation . It should be kept away from open flames, hot surfaces, and sources of ignition .

Future Directions

The use of 2-(Diethoxymethyl)benzaldehyde as a starting material in the synthesis of Terpyridinebenzaldehyde isomers represents a promising direction for future research . This methodology offers substantial advantages and could be further explored for the synthesis of other chemical compounds .

properties

IUPAC Name

2-(diethoxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11-8-6-5-7-10(11)9-13/h5-9,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYOOLILMDESPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544842
Record name 2-(Diethoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethoxymethyl)benzaldehyde

CAS RN

103890-70-6
Record name 2-(Diethoxymethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103890-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Diethoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 10.4 g of 2-bromobenzaldehyde diethyl acetal in 200 ml of dry diethyl ether at −65° C. was added 27.5 ml of a 1.6 M solution of butyllithium in hexanes. The solution was stirred at this temperature for 30 min. then slowly warmed to −40° C. when 3.4 ml of dimethylformamide was added dropwise. The reaction was warmed to room temperature then 100 ml of water was added and the organic layer was separated. The aqueous layer was extracted with two 100 ml portions of ether and the combined organic extracts were dried over sodium sulfate and evaporated to give 8.5 g of 2-formylbenzaldehyde diethylacetal as an oil; 1H-NMR (200 MHz, CDCl3) d 5.06 (CHOEt).
Quantity
10.4 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
200 mL
Type
solvent
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[Compound]
Name
hexanes
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0 (± 1) mol
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solvent
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step Two
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Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Jouaiti - Synthetic Communications, 2021 - Taylor & Francis
We have explored the use of (diethoxymethyl)benzaldehyde readily available as a starting material allowing us to end up with Terpyridinebenzaldehyde isomers. An environmentally …
Number of citations: 3 www.tandfonline.com
YL Zhao, Y Cheng - The Journal of Organic Chemistry, 2019 - ACS Publications
We report herein our serendipitous discovery of the rapid and straightforward accesses to unprecedented diverse complex molecular structures from readily available starting materials. …
Number of citations: 3 pubs.acs.org
YL Ding, YL Zhao, SS Niu, P Wu… - The Journal of Organic …, 2019 - ACS Publications
We report the first example of the construction of chiral 2,3-benzodiazepine compounds which are of biologic and pharmaceutical relevance by asymmetric catalysis. Catalyzed by a …
Number of citations: 12 pubs.acs.org
S Inagi, N Takei, T Fuchigami - Polymer Chemistry, 2013 - pubs.rsc.org
4-Iodotetrahydropyran (THP)-containing polymers were synthesized via Prins cyclization of monomers with an aldehyde moiety and a homoallylic alcohol moiety. The progress of …
Number of citations: 2 pubs.rsc.org
J Holmes - 2012 - library-archives.canada.ca
This work covers recent advances in the Stetter reaction, including two novel domino Stetter reactions and preliminary studies on quaternary center formation via the intermolecular …
Number of citations: 3 library-archives.canada.ca
M Ueda, S Kawai, M Hayashi, T Naito… - The Journal of Organic …, 2010 - ACS Publications
A new efficient synthesis of 2-substituted tetrahydroquinolines has been achieved by the domino reaction of N-indanyl(methoxy)amines, which consists of three types of reactions: …
Number of citations: 68 pubs.acs.org
C Kleinlein - 2017 - search.proquest.com
Despite significant advances in the field of homogeneous iron catalysis, systematic design of new catalyst classes remains challenging due to limited knowledge concerning the …
Number of citations: 2 search.proquest.com

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